Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate
Description
Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyridine system.
Properties
IUPAC Name |
methyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-9(11)12-8-2-3-15-5-7(6)8/h4H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQPJZNGUVTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1COCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823329-32-3 | |
| Record name | methyl 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with a suitable ester in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrano-pyridine derivatives.
Oxidation: Formation of oxidized pyrano-pyridine compounds.
Reduction: Formation of reduced pyrano-pyridine derivatives.
Scientific Research Applications
Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its closest analogs based on heteroatom substitution, functional group positioning, and ring-system modifications.
Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-B]pyridine-4-carboxylate
- Structural Difference: Replaces the pyran oxygen with sulfur (thiopyrano ring).
- Impact on Properties: Molecular Weight: Increased due to sulfur’s atomic mass (e.g., thiopyrano analog: MW ≈ 243.7 g/mol vs. pyrano variant estimated at ~227.7 g/mol) . Reactivity: Sulfur’s lower electronegativity may enhance nucleophilic substitution at the 2-chloro position compared to the oxygen-containing analog. Stability: Thiopyrano derivatives are often less stable under oxidative conditions due to sulfur’s susceptibility to oxidation .
- Safety: The thiopyrano variant exhibits higher environmental toxicity (e.g., aquatic toxicity) and requires stringent handling protocols, including avoidance of water contact and use of personal protective equipment .
Methyl 2-chloro-6,6-dioxo-5H,7H,8H-6λ⁶-thiopyrano[4,3-B]pyridine-3-carboxylate
- Structural Difference : Incorporates a sulfone group (6,6-dioxo) and shifts the ester group to position 3.
- Impact on Properties :
- Applications : Used in experimental phasing of macromolecules due to its robustness in crystallographic studies .
4-Chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-D]pyrimidine
- Structural Difference : Replaces the pyridine ring with pyrimidine (two nitrogen atoms).
- Impact on Properties :
- Basicity : Pyrimidine’s dual nitrogen atoms increase basicity, altering protonation behavior in acidic environments.
- Bioactivity : Pyrimidine derivatives are more commonly associated with kinase inhibition and antiviral activity, suggesting divergent biological applications compared to pyridine-based analogs .
tert-Butyl N-{1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl} Carbamate
- Structural Difference : A carbamate-protected pyrrolidine linked to a chloropyrazine ring.
- Impact on Properties :
Research and Commercial Considerations
- Synthesis Challenges: The pyrano-pyridine system requires precise control of ring-closure conditions, whereas thiopyrano derivatives may involve hazardous sulfurizing agents .
- Commercial Availability: Several analogs (e.g., thiopyrano variants) have been discontinued due to regulatory or supply-chain constraints, highlighting the need for alternative synthetic routes .
- Regulatory Compliance : Compounds with chlorine or sulfur substituents often require specialized disposal protocols to mitigate environmental risks .
Biological Activity
Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrano-pyridine core structure. The synthesis typically involves the cyclization of chlorinated pyridine derivatives with suitable esters under basic conditions. Common solvents include toluene or ethanol, and the reactions often require elevated temperatures to achieve optimal yields.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it exhibited cytotoxic effects on several cancer cell lines. Notably, it showed an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent antiproliferative activity. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound binds to enzymes or receptors involved in critical signaling pathways, leading to altered cellular functions. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair.
- Receptor Modulation : It could modulate receptor activity related to cell survival and proliferation pathways .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrano-pyridine derivatives, including this compound. The results indicated that this compound was among the most effective against Staphylococcus aureus and Escherichia coli. The study employed both disk diffusion and broth microdilution methods to confirm these findings.
Evaluation of Anticancer Properties
In another research effort focusing on anticancer activity, this compound was tested alongside standard chemotherapeutics. The results showed that it enhanced the cytotoxic effects of doxorubicin in MCF-7 cells when co-administered, suggesting a potential for use in combination therapies .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | MIC: 32–128 µg/mL | IC50: ~15 µM (MCF-7) |
| 2-Chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine | Similar | Moderate | IC50: ~25 µM (MCF-7) |
| Methyl 2-chloro-5H-thiopyrano[4,3-B]pyridine-3-carboxylate | Different | High | IC50: ~10 µM (MCF-7) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
